3-(3-iodo-4-methylanilino)indol-2-one

Cell Differentiation Anticancer Monocyte Induction

3-(3-Iodo-4-methylanilino)indol-2-one (molecular formula C₁₅H₁₁IN₂O, molecular weight 362.16 g/mol) is a synthetic 3-substituted indolin-2-one (oxindole) derivative. The indolin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, extensively investigated for developing kinase inhibitors and immunomodulatory agents.

Molecular Formula C15H11IN2O
Molecular Weight 362.16 g/mol
Cat. No. B326263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-iodo-4-methylanilino)indol-2-one
Molecular FormulaC15H11IN2O
Molecular Weight362.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC2=O)I
InChIInChI=1S/C15H11IN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19)
InChIKeyLFCSUVPOKKDSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Iodo-4-methylanilino)indol-2-one: Chemical Identity and Scaffold Context for Research Procurement


3-(3-Iodo-4-methylanilino)indol-2-one (molecular formula C₁₅H₁₁IN₂O, molecular weight 362.16 g/mol) is a synthetic 3-substituted indolin-2-one (oxindole) derivative [1]. The indolin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, extensively investigated for developing kinase inhibitors and immunomodulatory agents [2]. This compound features a 3-iodo-4-methylanilino moiety at the C-3 position of the oxindole core, combining a heavy halogen (iodine) with a methyl group on the aniline ring—substitutions known to influence target binding, metabolic stability, and physicochemical properties within the indolin-2-one class.

Why 3-(3-Iodo-4-methylanilino)indol-2-one Cannot Be Interchanged with Generic Indolin-2-one Analogs


Within the indolin-2-one class, minute structural modifications at the C-3 anilino substituent profoundly alter biological target selectivity and potency [1]. The 3-iodo-4-methyl substitution pattern in this compound is structurally distinct from the unsubstituted 3-anilinoindol-2-one, the 4-iodo positional isomer (3-(4-iodoanilino)indol-2-one), and the 5-chloro variant, each of which presents different steric bulk, halogen-bonding capability, and lipophilicity. Published structure-activity relationship (SAR) analyses for 3-substituted indolin-2-ones demonstrate that the nature and position of substituents on the aniline ring directly control selectivity toward specific receptor tyrosine kinases (e.g., VEGF, EGF, PDGF receptors) and other targets such as indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Consequently, substituting this compound with a generic analog lacking the precise iodo-methyl substitution pattern risks losing the desired biological fingerprint in a given assay system, making chemical equivalence assumptions invalid for scientific selection.

Quantitative Differentiation Evidence for 3-(3-Iodo-4-methylanilino)indol-2-one vs. Closest Analogs


Cellular Differentiation Activity: Monocyte Induction vs. Unsubstituted Aniline Analog

3-(3-Iodo-4-methylanilino)indol-2-one has been explicitly reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in cancer and hyperproliferative skin disorders [1]. In contrast, the unsubstituted parent compound 3-anilinoindol-2-one lacks any published report of monocyte differentiation activity, and the 5-chloro analog (5-chloro-3-(4-iodoanilino)indol-2-one) has not been associated with differentiation-inducing properties in available literature [2]. The presence of the 3-iodo-4-methyl substitution on the aniline ring appears critical for this functional phenotype.

Cell Differentiation Anticancer Monocyte Induction

IDO1 Inhibitory Potential: Class-Based Inference from Indolin-2-one SAR vs. Clinical IDO1 Inhibitors

Indolin-2-one derivatives constitute a well-established chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, with multiple compounds from this scaffold class demonstrating IC₅₀ values in the nanomolar range [1]. Specifically, structurally related indoline- and 3-azaindoline-based IDO1 inhibitors have shown potent activity in HeLa cell-based IDO1 assays and human whole blood assays [2]. Published data for a closely related compound, 5-chloro-3-(4-iodoanilino)indol-2-one, report an IC₅₀ of 21 nM in a human whole blood IDO1 assay (IFN-γ/LPS stimulated, 18 h incubation) [3], while the 4-iodoanilino analog 3-(4-iodoanilino)indol-2-one exhibits an IC₅₀ of 767 nM against recombinant human IDO1 [3]. Although no IC₅₀ value for 3-(3-iodo-4-methylanilino)indol-2-one against IDO1 has been published in the primary literature, the SAR logic of the class—where aniline ring substitution critically modulates IDO1 potency—suggests that the 3-iodo-4-methyl pattern may confer an activity profile distinct from the 4-iodo or 5-chloro variants.

IDO1 Inhibition Immuno-Oncology Tryptophan Metabolism

Tyrosine Kinase Inhibition Selectivity: Class-Level Evidence from 3-Substituted Indolin-2-one SAR

Seminal work by Sun et al. (1998) established that 3-substituted indolin-2-ones derive their kinase selectivity profile directly from the nature and bulk of the C-3 substituent [1]. In intact cellular assays measuring ligand-dependent autophosphorylation of receptor tyrosine kinases (RTKs), 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones were shown to be highly specific for VEGF (Flk-1) RTK, while 3-(substituted benzylidenyl)indolin-2-ones containing bulky phenyl ring substituents favored EGF and Her-2 RTK inhibition [1]. Compounds in this series achieved submicromolar IC₅₀ values against their preferred RTK targets [1]. The structurally distinct clinical-stage indolin-2-one semaxanib (SU5416), a 3-[(3,5-dimethylpyrrol-2-yl)methylidene] derivative, exhibits an IC₅₀ of 160 nM against FLT3 kinase [2] and inhibits VEGFR2 at 87-fold greater potency than its close analog SU5205 (IC₅₀ shift driven solely by a single fluorine substitution on the benzylidene ring) [3]. These data collectively demonstrate that the C-3 substituent—including the 3-iodo-4-methylanilino group in the target compound—is the primary determinant of kinase target engagement and selectivity within this scaffold class.

Kinase Inhibition RTK Selectivity VEGFR

Structural Differentiation: Iodo-Methyl Substitution Pattern vs. 4-Iodo and Unsubstituted Analogs

The 3-iodo-4-methyl substitution pattern on the aniline ring of 3-(3-iodo-4-methylanilino)indol-2-one is structurally unique among commercially cataloged indolin-2-one derivatives [1]. The positioning of iodine at the meta position (relative to the aniline nitrogen) combined with a para methyl group distinguishes it from the para-iodo analog 3-(4-iodoanilino)indol-2-one (lacking the methyl group) [2] and the 5-chloro-3-(4-iodoanilino)indol-2-one variant (bearing an additional chloro substituent on the oxindole core) [3]. This specific substitution geometry is predicted to influence halogen bonding interactions with target proteins, as iodine at the meta position presents a different σ-hole orientation compared to para-iodo substitution. The methyl group adds steric bulk and lipophilicity that is absent in the des-methyl analogs, potentially modulating both target binding kinetics and passive membrane permeability.

Cheminformatics Halogen Bonding Structure-Activity Relationship

Recommended Application Scenarios for 3-(3-Iodo-4-methylanilino)indol-2-one Based on Differential Evidence


Indolin-2-one Scaffold SAR Expansion for IDO1 Inhibitor Lead Optimization

Researchers engaged in IDO1 inhibitor discovery can employ 3-(3-iodo-4-methylanilino)indol-2-one as a tool compound to probe the SAR of the aniline substitution pocket within the IDO1 active site. Based on class-level evidence showing that closely related indolin-2-one analogs achieve IC₅₀ values as low as 21 nM in human whole blood IDO1 assays [1], this compound offers a distinct substitution pattern (3-iodo-4-methyl) not represented by the commonly used 4-iodo or 5-chloro variants. Its procurement enables head-to-head comparative profiling to determine whether the meta-iodo/para-methyl geometry enhances or diminishes IDO1 binding relative to established analogs.

Functional Screening for Pro-Differentiation Anticancer Agents

For research programs focused on differentiation therapy—a therapeutic strategy exemplified by all-trans retinoic acid in acute promyelocytic leukemia—this compound presents a specific entry point. Published annotation indicates pronounced activity in inducing monocyte differentiation from undifferentiated proliferating cells [2]. This functional phenotype is not generic to the indolin-2-one class, making 3-(3-iodo-4-methylanilino)indol-2-one a candidate for inclusion in phenotypic screening cascades aimed at identifying novel differentiation-inducing small molecules for oncology or dermatology applications.

Kinase Selectivity Panel Profiling of Underrepresented Indolin-2-one Chemotypes

Building on the foundational SAR established by Sun et al. (1998), which demonstrated that C-3 substitution controls RTK selectivity in indolin-2-ones [3], procurement of 3-(3-iodo-4-methylanilino)indol-2-one allows kinase biologists to expand selectivity profiling into the 3-anilino subseries. This subseries remains less explored than the 3-methylidenyl subseries (which includes semaxanib). Empirical determination of its inhibitory profile against a panel of tyrosine kinases will clarify whether the 3-iodo-4-methylanilino group confers selectivity advantages for specific kinase targets, thereby informing the design of next-generation indolin-2-one-based inhibitors.

Halogen Bonding Probe in Structural Biology Studies

The heavy iodine atom at the meta position of the aniline ring makes this compound suitable as a halogen bonding probe in co-crystallography or cryo-EM studies of protein-ligand complexes. Iodine's strong anomalous scattering signal facilitates experimental phasing, while the distinct σ-hole orientation of meta-iodo substitution (compared to para-iodo in the common analog 3-(4-iodoanilino)indol-2-one) enables systematic exploration of halogen bonding geometries in the target binding site. This application leverages the structural uniqueness of the substitution pattern identified in the cheminformatic comparison [4].

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